molecular formula C18H17FN2O3 B5163725 1-(4-fluorophenyl)-N-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide

1-(4-fluorophenyl)-N-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide

Katalognummer B5163725
Molekulargewicht: 328.3 g/mol
InChI-Schlüssel: DGAIDWIVSHXKMV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-fluorophenyl)-N-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is also known as FMeO-PPP and belongs to the class of pyrrolidinecarboxamide derivatives.

Wissenschaftliche Forschungsanwendungen

FMeO-PPP has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, analgesic, and neuroprotective properties. FMeO-PPP has also been found to have potential as an antidepressant and anxiolytic agent. Additionally, FMeO-PPP has been studied for its potential use in the treatment of Parkinson's disease and other neurological disorders.

Wirkmechanismus

The exact mechanism of action of FMeO-PPP is not fully understood. However, it is believed to act as an agonist of the sigma-1 receptor, which is involved in various physiological processes such as neurotransmission, ion channel regulation, and cell differentiation. FMeO-PPP has also been found to modulate the activity of several neurotransmitters, including dopamine, serotonin, and glutamate.
Biochemical and Physiological Effects
FMeO-PPP has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. FMeO-PPP has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, FMeO-PPP has been found to have anxiolytic and antidepressant effects by modulating the activity of various neurotransmitters.

Vorteile Und Einschränkungen Für Laborexperimente

FMeO-PPP has several advantages for lab experiments. It is relatively easy to synthesize and has high purity and stability. FMeO-PPP is also highly soluble in organic solvents, which makes it easy to handle and use in various experiments. However, FMeO-PPP has some limitations for lab experiments. It is a relatively new compound, and its effects on humans are not fully understood. Additionally, FMeO-PPP may have potential side effects that need to be further studied.

Zukünftige Richtungen

There are several future directions for the study of FMeO-PPP. One direction is to further investigate its potential as an antidepressant and anxiolytic agent. Another direction is to study its potential use in the treatment of Parkinson's disease and other neurological disorders. Additionally, FMeO-PPP can be studied for its potential use in the treatment of inflammation and pain. Further studies are needed to fully understand the mechanism of action and potential side effects of FMeO-PPP.
Conclusion
In conclusion, FMeO-PPP is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. The synthesis method has been extensively studied and optimized for higher yields and purity. FMeO-PPP has been found to have potential applications in various fields of scientific research, including anti-inflammatory, analgesic, and neuroprotective properties. The exact mechanism of action of FMeO-PPP is not fully understood, but it is believed to act as an agonist of the sigma-1 receptor. FMeO-PPP has several advantages for lab experiments, but its potential side effects need to be further studied. There are several future directions for the study of FMeO-PPP, including its potential use as an antidepressant and anxiolytic agent and in the treatment of Parkinson's disease and other neurological disorders.

Synthesemethoden

The synthesis of FMeO-PPP involves the reaction between 4-fluoroaniline and 3-methoxybenzaldehyde in the presence of acetic anhydride and pyrrolidine. The resulting intermediate product is then treated with oxalyl chloride and pyridine to obtain the final product, FMeO-PPP. The synthesis method has been extensively studied and optimized for higher yields and purity.

Eigenschaften

IUPAC Name

1-(4-fluorophenyl)-N-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O3/c1-24-16-4-2-3-14(10-16)20-18(23)12-9-17(22)21(11-12)15-7-5-13(19)6-8-15/h2-8,10,12H,9,11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGAIDWIVSHXKMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.